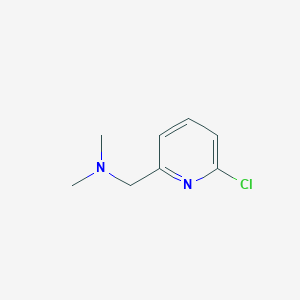

N-乙氧基-2-羟基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-ethoxy-2-hydroxyacetamide” is a chemical compound that can be purchased for pharmaceutical testing . It is a compound with functional groups such as amines, alcohols, ethers, epoxides, and others .

Synthesis Analysis

The synthesis of 2-hydroxyacetamide derivatives, which could include “N-ethoxy-2-hydroxyacetamide”, has been reported in the literature. One method involves the electrochemical synthesis of 2-hydroxyacetamides by anodic oxidation of 3,5-di-tert-butylcatechol in the presence of primary aliphatic amines at the surface of the carbon electrode . Another method involves the synthesis of N,N-di-octyl-2-hydroxyacetamide (DOHyA) by alkaline hydrolysis of N,N-di-octyl-2-acetoxyacetamide .

科学研究应用

Dye-Sensitized Solar Cells (DSCs) Enhancement

N-ethoxy-2-hydroxyacetamide, also known as a hydroxamic acid derivative, has been investigated for its role in improving the efficiency of cosensitized solar cells. These cells convert light into electricity using photosensitizers adsorbed on the surface of nanocrystalline mesoporous titanium dioxide (TiO2) films. By pre-adsorbing a monolayer of this compound on the TiO2 surface, researchers have achieved enhanced charge generation, leading to improved DSC performance under ambient light conditions .

Antifungal Activity and Metal Complexes

Crystallographic studies have revealed that certain hydroxamic acids, including N-ethoxy-2-hydroxyacetamide, exhibit antifungal activity when complexed with various metals. These complexes have been characterized using single-crystal diffraction, shedding light on their structural features. Understanding the coordination geometry and bonding interactions is crucial for designing novel antifungal agents .

Functional Oligo- and Polypeptide Assemblies

Peptides play essential roles in biological processes, and their self-assembly properties have attracted interest for various applications. N-ethoxy-2-hydroxyacetamide, as a hydroxamic acid derivative, could potentially contribute to peptide assemblies for applications beyond biology. These include electrochemical, catalytic, optical, and electrical purposes. Further research is needed to explore its potential in these diverse fields .

作用机制

Target of Action

N-Ethoxy-2-hydroxyacetamide is a synthetic compound that is structurally similar to urea . Its primary target is the bacterial enzyme urease . Urease plays a crucial role in the metabolism of urea in bacteria, and its inhibition can disrupt bacterial growth and survival .

Mode of Action

N-Ethoxy-2-hydroxyacetamide acts as an antagonist of urease . It reversibly inhibits the enzyme, preventing the hydrolysis of urea and the production of ammonia in urine infected with urea-splitting organisms . This leads to a decrease in pH and ammonia levels, creating conditions that are more favorable for the action of antimicrobial agents .

Biochemical Pathways

The inhibition of urease by N-Ethoxy-2-hydroxyacetamide affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . By preventing the production of ammonia, N-Ethoxy-2-hydroxyacetamide disrupts this pathway and its downstream effects, which include the regulation of pH and nitrogen metabolism in bacteria .

Result of Action

The action of N-Ethoxy-2-hydroxyacetamide results in a decrease in the pH and ammonia levels in urine infected with urea-splitting organisms . This can enhance the effectiveness of antimicrobial agents, leading to a higher cure rate for urinary tract infections caused by these organisms .

属性

IUPAC Name |

N-ethoxy-2-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-8-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVKLPDPFCRRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethoxy-2-hydroxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411606.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)

![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)